3-(甲基磺酰基)丙酸乙酯

描述

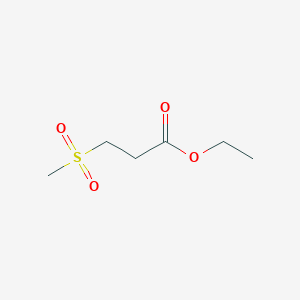

Ethyl 3-(methylsulfonyl)propanoate is a useful research compound. Its molecular formula is C6H12O4S and its molecular weight is 180.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-(methylsulfonyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(methylsulfonyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

催化

3-(甲基磺酰基)丙酸乙酯被用于催化研究,以研究和开发新的催化工艺。其独特的结构可以影响化学反应的速率和选择性,这对工业化学至关重要。

作用机制

Target of Action

Similar compounds have been found to interact with multiple receptors . The specific targets and their roles would need further investigation.

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The specific interactions of Ethyl 3-(methylsulfonyl)propanoate with its targets and the resulting changes would require further study.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of pathways . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by Ethyl 3-(methylsulfonyl)propanoate and their downstream effects would need further investigation.

Result of Action

Similar compounds have been found to have a broad spectrum of biological activities . The specific effects of Ethyl 3-(methylsulfonyl)propanoate would require further study.

生物活性

Ethyl 3-(methylsulfonyl)propanoate (C₆H₁₂O₄S) is a sulfonyl-containing ester that has garnered attention for its diverse biological activities and applications in pharmacology, medicinal chemistry, and agriculture. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Ethyl 3-(methylsulfonyl)propanoate is characterized by its unique methylsulfonyl group attached to a propanoate structure. This configuration enhances its reactivity compared to simpler esters, allowing for various synthetic pathways and biological interactions.

- Molecular Formula : C₆H₁₂O₄S

- Molecular Weight : 180.22 g/mol

- Physical State : Colorless liquid, soluble in organic solvents

Biological Activities

Research indicates that ethyl 3-(methylsulfonyl)propanoate exhibits significant biological activities, particularly in the following areas:

- Antiviral Properties : Compounds derived from ethyl 3-(methylsulfonyl)propanoate have demonstrated inhibitory effects against viruses such as influenza A, with reported IC50 values indicating high potency. For instance, certain indole derivatives synthesized from this compound have shown promising antiviral activity .

- Anti-inflammatory Effects : Similar compounds have been found to interact with various biochemical pathways related to inflammation, suggesting potential therapeutic roles in managing inflammatory diseases .

- Plant Growth Regulation : In agricultural research, this compound is utilized in synthesizing analogs of plant hormones like indole-3-acetic acid. These analogs have shown effectiveness in enhancing plant growth and yield while also being incorporated into pesticide formulations targeting specific pests without harming crops .

Ethyl 3-(methylsulfonyl)propanoate serves as a precursor for synthesizing various bioactive compounds. The synthesis methods often involve reactions that exploit its sulfonyl group for creating more complex structures.

Synthesis Methods

| Method | Description |

|---|---|

| SN2 Reaction | Utilizes sodium cytosine to generate the ester with racemization . |

| Mitsunobu Reaction | Employs diethyl azodicarboxylate and triphenyl phosphine for coupling reactions . |

The compound's mechanism of action is linked to its ability to undergo nucleophilic substitutions and participate in various metabolic pathways. It has been noted for its interactions with multiple receptors involved in cellular signaling .

Case Studies and Research Findings

Several studies have highlighted the biological activity of ethyl 3-(methylsulfonyl)propanoate and its derivatives:

-

Antiviral Activity Study :

- A study demonstrated that derivatives synthesized from this compound showed significant inhibitory effects against influenza A virus, with specific derivatives achieving IC50 values below 10 µM .

-

Plant Growth Enhancement :

- Field trials indicated that plants treated with hormone analogs derived from ethyl 3-(methylsulfonyl)propanoate exhibited a 20% increase in yield compared to untreated controls .

-

Inflammation Modulation :

- Research involving animal models revealed that compounds similar to ethyl 3-(methylsulfonyl)propanoate reduced markers of inflammation significantly after treatment over a four-week period .

属性

IUPAC Name |

ethyl 3-methylsulfonylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-3-10-6(7)4-5-11(2,8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVYVKASTXIZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。